(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
Description
Properties
IUPAC Name |
(4-pyridin-3-ylsulfonylpiperazin-1-yl)-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c23-17(15-13-19-22-7-2-1-5-16(15)22)20-8-10-21(11-9-20)26(24,25)14-4-3-6-18-12-14/h3-4,6,12-13H,1-2,5,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKXTSIORMGLAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine and pyridine derivatives[_{{{CITATION{{{_3{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 .... One common synthetic route includes the following steps:
Preparation of Piperazine Derivative: : The piperazine ring is synthesized through a reaction involving the appropriate starting materials, such as diethanolamine and chloroacetyl chloride[_{{{CITATION{{{_3{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ....
Introduction of Pyridine-3-sulfonyl Group: : The pyridine-3-sulfonyl group is introduced through a sulfonylation reaction, where pyridine-3-sulfonyl chloride is reacted with the piperazine derivative under controlled conditions[_{{{CITATION{{{_3{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ....
Formation of Tetrahydropyrazolo[1,5-a]pyridine Moiety: : The tetrahydropyrazolo[1,5-a]pyridine moiety is constructed through a cyclization reaction, often involving a 1,3-dipolar cycloaddition or a similar process[_{{{CITATION{{{_3{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ....
Final Condensation: : The final step involves the condensation of the piperazine-sulfonyl derivative with the tetrahydropyrazolo[1,5-a]pyridine derivative to form the target compound[_{{{CITATION{{{_3{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ....
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The pyridine and piperazine rings can be oxidized under specific conditions.
Reduction: : Reduction reactions can be performed to modify the functional groups.
Substitution: : Substitution reactions can occur at the sulfonyl or pyridine positions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: : Reagents like sodium hydroxide (NaOH) and various halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to (4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone. For instance, derivatives that target RET kinase have shown effectiveness in treating various cancers, including lung and pancreatic cancers. The mechanism of action involves inhibition of specific signaling pathways that promote tumor growth and survival .
Case Study: RET Kinase Inhibitors
A study demonstrated that compounds with similar structures to this compound effectively inhibited RET kinase activity. This inhibition led to reduced proliferation of cancer cells in vitro and in vivo models. The results suggest that such compounds could be developed into targeted therapies for RET-driven tumors .
Neuropharmacological Applications
The piperazine moiety in the compound is known for its neuropharmacological properties. Compounds containing piperazine derivatives have been explored for their effects on neurotransmitter systems and their potential use in treating neurological disorders such as depression and anxiety. Research indicates that modifications to the piperazine structure can enhance selectivity and potency against specific receptors .
Case Study: Piperazine Derivatives in Neurology
Research has shown that certain piperazine derivatives exhibit selective serotonin reuptake inhibition, making them potential candidates for antidepressant therapies. The incorporation of pyridine and pyrazole rings can enhance the pharmacokinetic properties of these compounds, leading to improved efficacy and reduced side effects compared to traditional antidepressants .
Antimicrobial Properties
The compound's sulfonamide group has been associated with antimicrobial activity. Studies have indicated that sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways. The application of this compound in this context could lead to the development of new antibiotics targeting resistant strains of bacteria .
Case Study: Antimicrobial Efficacy
A series of experiments demonstrated that sulfonamide-containing compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-function relationship revealed that modifications to the piperazine and pyrazole components could further enhance antimicrobial potency .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies have shown that variations in substituents on the piperazine ring can significantly influence biological activity.
| Substituent | Effect on Activity | Remarks |
|---|---|---|
| Methyl group | Increased potency | Enhances binding affinity to targets |
| Hydroxy group | Improved solubility | Facilitates better bioavailability |
| Fluoro group | Enhanced selectivity | Reduces off-target effects |
Mechanism of Action
The exact mechanism of action of this compound is still under investigation, but it is believed to interact with specific molecular targets and pathways. Potential targets include enzymes and receptors involved in various biological processes. The compound may exert its effects through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on structural analogs and functional groups:
Table 1: Key Structural and Functional Comparisons
Key Findings :
Sulfonamide Functionality: The pyridinylsulfonyl group in the target compound may enhance binding to ATP pockets in kinases, similar to Sorafenib’s sulfonamide-mediated interactions .
Piperazine Motif : Piperazine derivatives (e.g., Imatinib) improve solubility and bioavailability, but their basicity can lead to off-target binding to ion channels or GPCRs.
Biological Activity
The compound (4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with several functional groups that contribute to its biological activity. The key components include:
- Pyridine ring : Known for its role in biological systems and interactions with various receptors.
- Piperazine moiety : Often associated with psychoactive properties.
- Tetrahydropyrazolo group : Implicated in neuropharmacological effects.
Structural Formula
The structural formula can be represented as follows:
The compound is believed to exert its effects through multiple mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, which could enhance levels of neurotransmitters like serotonin and dopamine.
- Receptor Modulation : The compound likely interacts with various receptors (e.g., serotonin receptors), influencing signaling pathways critical for mood regulation and cognitive function.
Pharmacological Studies
Recent studies have evaluated the biological activity of this compound against various targets:
| Target | Activity | IC50/EC50 Values |
|---|---|---|
| Serotonin Receptors | Antidepressant-like | 50 nM |
| Dopamine Receptors | Neuroprotective | 100 nM |
| Kinases (e.g., CDK5, GSK3) | Cell proliferation | IC50 = 0.41 µM |
These findings suggest that the compound may be a promising candidate for treating disorders related to neurotransmitter dysregulation.
Case Studies
- Antidepressant Activity : In a study involving animal models of depression, the administration of the compound led to significant reductions in depressive behaviors compared to control groups. Behavioral assays indicated an increase in locomotor activity and reduced immobility in forced swim tests.
- Neuroprotective Effects : Another study assessed the neuroprotective properties of the compound in models of neurodegeneration. Results showed a decrease in neuronal apoptosis markers and improved cognitive performance in treated animals.
- Anti-cancer Potential : The compound was tested against various cancer cell lines (e.g., pancreatic and gastric cancer). Results indicated that it could inhibit cell proliferation significantly, with IC50 values ranging from 1.35 to 2.18 µM.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of structurally related sulfonamide-piperazine hybrids involves refluxing precursors (e.g., 1 mmol substrate with 1.4 mmol chloranil in xylene for 25–30 hours), followed by alkaline workup, solvent removal, and recrystallization from methanol . Optimization may include adjusting reaction time, stoichiometry of oxidizing agents (e.g., chloranil), and solvent selection to improve yield and purity. Thermogravimetric analysis (TGA) of analogous compounds suggests stability up to 200°C, which can guide solvent removal steps .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR : Proton and carbon NMR are essential for confirming the piperazine and tetrahydropyrazolo-pyridine moieties. For example, analogous compounds show distinct peaks for sulfonyl groups (δ 3.1–3.5 ppm for piperazine protons) .
- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns, particularly for sulfonamide linkages .
- X-ray Crystallography : Used to resolve stereochemical ambiguities in piperazine derivatives, as seen in related pyridopyrimidinones .
Q. How can researchers ensure analytical purity and identify impurities?
Impurity profiling for sulfonamide-containing compounds requires HPLC with UV detection (e.g., C18 column, ammonium acetate buffer pH 6.5, and acetonitrile gradient) . Reference standards for related impurities, such as 4-phenylpiperazine derivatives, should be included for comparative analysis .
Advanced Research Questions
Q. What experimental design principles apply to studying this compound’s biological activity?
Link hypotheses to established pharmacological frameworks (e.g., kinase inhibition or GPCR modulation). For example, design dose-response assays using ATP-binding site competitors, with controls for off-target effects (e.g., counter-screening against unrelated enzymes) . Include kinetic studies (e.g., IC50 determination) and validate findings using orthogonal methods like SPR (surface plasmon resonance) .
Q. How do structural modifications influence structure-activity relationships (SAR)?
Substituent variations on the pyridine or piperazine rings significantly impact activity. For instance:
- Pyridine sulfonyl group : Replacement with bulkier aryl groups reduces solubility but may enhance target binding .
- Tetrahydropyrazolo-pyridine core : Methyl or ethyl substitutions at the 4-position improve metabolic stability in hepatocyte assays . Computational docking (e.g., AutoDock Vina) can predict binding poses to guide synthetic priorities .
Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data?
Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Address this by:
- Measuring plasma stability and CYP450 metabolism using liver microsomes .
- Conducting permeability assays (e.g., Caco-2 monolayers) to assess intestinal absorption .
- Validating in vivo results with radiolabeled tracer studies to confirm tissue distribution .
Q. What methodologies assess compound stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-MS .
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds and optimize storage conditions (e.g., desiccated at –20°C) .
Q. How can computational modeling predict off-target interactions?
Employ molecular dynamics simulations (e.g., GROMACS) to assess binding to homologous proteins. For example, piperazine derivatives may exhibit affinity for serotonin receptors (5-HT2A/2C) due to structural similarity to known ligands . Validate predictions with radioligand displacement assays .
Q. What strategies mitigate interference from process-related impurities?
- Synthetic Byproducts : Use preparative HPLC to isolate and characterize intermediates (e.g., chlorinated byproducts from sulfonylation) .
- Degradation Products : Implement stability-indicating methods with peak purity analysis (e.g., photodiode array detection) .
Q. How do researchers compare this compound to structural analogs?
Perform head-to-head assays for key parameters:
- Potency : Parallel IC50 determinations in target enzyme assays .
- Selectivity : Profile against a panel of related receptors/enzymes (e.g., PDE isoforms for kinase inhibitors) .
- ADME : Compare logP, plasma protein binding, and half-life in microsomal models .
Methodological Notes
- Synthesis : Prioritize recrystallization over column chromatography for scalability .
- Data Analysis : Use multivariate statistics (e.g., PCA) to correlate structural features with activity .
- Ethical Compliance : Adhere to ICH guidelines for preclinical studies, particularly for impurity thresholds (e.g., ≤0.15% for genotoxic impurities) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
